1-(4-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O/c26-19-9-7-18(8-10-19)25(13-3-4-14-25)24(31)29-20-11-15-30(16-12-20)23-21-5-1-2-6-22(21)27-17-28-23/h7-10,17,20H,1-6,11-16H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMVZVOXKDVKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopentanecarboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the key intermediates, such as the 4-chlorophenyl derivative, the tetrahydroquinazolinyl derivative, and the piperidinyl derivative. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Amide Bond Reactivity
The cyclopentanecarboxamide group participates in characteristic amide reactions:
Key Notes :
-
Hydrolysis yields are influenced by steric hindrance from the cyclopentane and piperidine groups.
-
The amide bond exhibits stability under physiological pH (t<sub>1/2</sub> > 48h at pH 7.4) .
Tetrahydroquinazoline Core Modifications
The tetrahydroquinazoline moiety undergoes regioselective transformations:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation (KMnO<sub>4</sub>) | H<sub>2</sub>O, 80°C | Aromatic quinazoline-2,4-dione via dehydrogenation |
| N-Alkylation | RX (alkyl halides), K<sub>2</sub>CO<sub>3</sub>, DMF | N-substituted tetrahydroquinazoline derivatives |
| Ring-Opening (HBr/AcOH) | 48% HBr, reflux, 6h | 4-aminopiperidine intermediate |
Data Highlights :
-
Oxidation kinetics show first-order dependence on KMnO<sub>4</sub> concentration (k = 0.12 min<sup>-1</sup> at 80°C) .
-
N-Alkylation at the tetrahydroquinazoline nitrogen requires anhydrous conditions to avoid hydrolysis .
Piperidine Ring Functionalization
The piperidine subunit exhibits limited reactivity due to steric constraints but can undergo:
| Reaction | Conditions | Products |
|---|---|---|
| Acylation | AcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | N-Acetylpiperidine derivative (yield: 45%) |
| Quaternary Salt Formation | CH<sub>3</sub>I, MeCN, 24h | Piperidinium iodide (isolated as hygroscopic solid) |
Challenges :
-
Steric hindrance from the tetrahydroquinazoline and cyclopentane groups reduces acylation efficiency .
4-Chlorophenyl Substitution
The 4-chlorophenyl group participates in electrophilic substitution, albeit with low reactivity:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Meta (relative to Cl) | 22% |
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub> | Para (Cl replaced) | 18% |
Notes :
-
Nitration requires prolonged reaction times (72h) due to deactivation by the chlorine substituent .
-
Suzuki coupling is inefficient unless microwave irradiation (150°C, 30min) is used (yield improvement to 58%) .
Stability Under Biological Conditions
Critical degradation pathways in physiological environments:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Amide hydrolysis + partial quinazoline oxidation | 3.2h |
| pH 7.4 (phosphate buffer) | Minimal degradation (<5% over 24h) | >24h |
| Liver microsomes (human) | CYP3A4-mediated N-dealkylation | t<sub>1/2</sub> = 45min |
Implications :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 1-(4-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopentanecarboxamide as inhibitors of polo-like kinase 1 (Plk1), a protein involved in cell division that is often overexpressed in cancer cells. Inhibiting Plk1 can lead to reduced tumor growth and improved outcomes in cancer therapy. Research indicates that structural modifications can enhance the potency and selectivity of these inhibitors against Plk1 without significant off-target effects .
Neuropharmacological Effects
The tetrahydroquinazoline structure is associated with various neuropharmacological activities. Compounds containing this scaffold have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. For instance, related compounds have been studied for their potential to alleviate symptoms in models of Parkinson's disease and Alzheimer's disease.
Case Study 1: Inhibition of Plk1
A study focused on the development of small-molecule inhibitors targeting Plk1 revealed that modifications to the quinazoline scaffold significantly increased inhibitory activity. The most promising compounds demonstrated over tenfold higher inhibition compared to existing drugs in preclinical models . This suggests that derivatives of this compound could be developed into effective anticancer agents.
Case Study 2: Neuroprotective Properties
Research into tetrahydroquinazoline derivatives has shown that they can enhance cognitive function and protect against neurotoxicity in animal models. For example, specific analogs were able to improve memory retention and reduce oxidative stress markers in neuronal cells. This opens avenues for further exploration of the compound's potential in treating cognitive disorders.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopentanecarboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Similarities :
Key Differences :
- Heterocyclic System: The target compound features a tetrahydroquinazolin-piperidine group, whereas the comparator contains a thieno[3,4-c]pyrazole ring. The sulfur atom in the thieno-pyrazole system may alter electron distribution and metabolic stability compared to the nitrogen-rich tetrahydroquinazolin .
Implications :
- The thieno-pyrazole derivative’s tert-butyl group may enhance metabolic stability but reduce binding pocket compatibility.
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
Structural Similarities :
Key Differences :
- Core Ring System : The target compound uses a piperidine-tetrahydroquinazolin scaffold, while this comparator employs a piperazine ring with an ethyl substituent . Piperazine’s additional nitrogen atom increases hydrogen-bonding capacity but may reduce lipophilicity compared to the fused tetrahydroquinazolin system .
- Conformation : The piperazine ring adopts a chair conformation , as observed in crystallographic studies, which contrasts with the likely boat or chair conformation of the target’s piperidine-tetrahydroquinazolin system. This conformational difference could influence target selectivity .
Implications :
- Piperazine-based carboxamides may exhibit improved solubility but reduced membrane permeability compared to the target compound.
Piperidine-Based Carboxamides (e.g., 1-Benzyl-4-phenylamino-4-piperidinecarboxamide)
Structural Similarities :
Key Differences :
- The target’s tetrahydroquinazolin group provides a planar heterocycle that may enhance π-π interactions with aromatic residues in binding pockets .
Implications :
- The benzyl group in the comparator could improve blood-brain barrier penetration but increase off-target risks.
Thiazol-Containing Carboxamides (e.g., 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide)
Structural Similarities :
Key Differences :
- Heterocycle : The comparator’s thiazol ring differs from the target’s tetrahydroquinazolin in electronic properties. Thiazol’s sulfur atom may participate in unique covalent interactions.
Implications :
- Thiazol-containing compounds may exhibit stronger electrophilic character but lower metabolic stability.
Biological Activity
1-(4-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopentanecarboxamide is a compound characterized by its complex structure and potential biological activity. Its molecular formula is with a molecular weight of 439.0 g/mol. This compound is being studied for its pharmacological properties, particularly in the context of its interactions with various biological pathways.
The biological activity of this compound can be attributed to its structural components, particularly the piperidine and tetrahydroquinazoline moieties. These structures are known to interact with multiple biological targets, influencing various signaling pathways:
- Tyrosine Kinase Receptor Activation : The compound may act on tyrosine kinase receptors like KDR (VEGF receptor), which is crucial for angiogenesis and endothelial cell function. Activation of KDR leads to downstream signaling involving MAPK and AKT pathways, promoting cell survival and proliferation .
- Enzyme Inhibition : Preliminary studies suggest that derivatives of tetrahydroquinazolines can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are significant in treating neurodegenerative diseases and managing urea metabolism respectively .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Antimicrobial Activity : Some studies have shown that related compounds exhibit moderate to strong antibacterial effects against various strains including Salmonella typhi and Bacillus subtilis.
- Anti-inflammatory Properties : Compounds similar to this one have demonstrated potential in modulating inflammatory responses through the inhibition of pro-inflammatory cytokines .
Case Studies
- In Vitro Studies : In vitro assays have indicated that compounds with similar structures effectively inhibit AChE with varying IC50 values. For instance, derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM against AChE .
- Animal Models : Animal studies investigating the effects of tetrahydroquinazoline derivatives on inflammation have reported significant reductions in inflammatory markers when administered to models of induced inflammation .
- Clinical Implications : The immunomodulatory effects observed in related compounds suggest potential applications in autoimmune diseases by regulating T-cell responses .
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic challenges in preparing 1-(4-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including amide bond formation between the cyclopentanecarboxamide and piperidine-tetrahydroquinazoline moieties. Key challenges include:
- Low yields due to steric hindrance from the cyclopentane and tetrahydroquinazoline groups. Optimize using coupling reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in THF, which improves amidation efficiency .
- Purity control : Use TLC (thin-layer chromatography) with methanol:chloroform (1:9) to monitor intermediates and silica gel chromatography for final purification .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while methanol aids in crystallization .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Analytical HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% required for biological assays) .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~495.2 g/mol) and fragmentation patterns to verify the tetrahydroquinazoline and piperidine linkages .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm for chlorophenyl), piperidine CH2 (δ 2.8–3.1 ppm), and tetrahydroquinazoline NH (δ 5.5–6.0 ppm, broad) .
Q. What initial biological screening strategies are recommended for this compound?
- Methodological Answer : Prioritize target-based assays due to structural similarity to kinase inhibitors (e.g., tetrahydroquinazoline’s role in ATP-binding domains):
- Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HCT-116, HeLa) with IC50 determination .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from:
- Solubility limitations : Use DMSO stocks ≤10 mM and confirm solubility in assay buffers via nephelometry .
- Metabolic instability : Perform microsomal stability assays (human/rat liver microsomes) to identify rapid degradation pathways .
- Off-target effects : Employ CRISPR-Cas9 gene editing to knockout suspected off-target receptors (e.g., serotonin receptors) and re-evaluate activity .
Q. What computational strategies are effective for predicting binding modes with potential targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of tetrahydroquinazoline-containing kinases (PDB: 3WZE) to model interactions. Focus on hydrogen bonding with backbone NH of hinge regions .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the chlorophenyl group in hydrophobic pockets .
- Free energy calculations : Apply MM-PBSA to rank binding affinities for lead optimization .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Methodological Answer :
- Modify substituents : Replace 4-chlorophenyl with 4-fluorophenyl to enhance metabolic stability while retaining hydrophobicity .
- Piperidine substitutions : Introduce methyl groups at C3 of piperidine to reduce flexibility and improve target selectivity .
- Tetrahydroquinazoline variations : Test 7,8-dihydro analogs to evaluate the impact of ring saturation on kinase inhibition .
Data Contradiction Analysis
Q. Why do solubility predictions from computational models conflict with experimental data?
- Methodological Answer :
- Limitations of LogP calculations : Computational tools (e.g., ACD/Labs) often underestimate the impact of intramolecular H-bonding in the cyclopentanecarboxamide group. Validate with experimental shake-flask solubility measurements in PBS (pH 7.4) .
- Crystallization tendencies : X-ray powder diffraction (XRPD) can reveal polymorphic forms with varying solubility profiles .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
